molecular formula C8H7NO B037814 o-Tolyl isocyanate CAS No. 614-68-6

o-Tolyl isocyanate

Cat. No.: B037814
CAS No.: 614-68-6
M. Wt: 133.15 g/mol
InChI Key: VAYMIYBJLRRIFR-UHFFFAOYSA-N
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Description

2-tolyl isocyanate is an isocyanate comprising a benzene core with isocyanato- and methyl substituents ortho to each other. It has a role as a hapten. It is a member of isocyanates and a member of toluenes.

Scientific Research Applications

  • Biomonitoring and Bioassays

    Monoclonal antibodies specific for toluene diisocyanate (TDI) are used for detecting haptenated proteins in bioassays, showing potential for research and biomonitoring applications (Ruwona et al., 2011).

  • Nucleic Acid Sequencing and Spectroscopy

    P-tolyl isoselenocyanate reacts with primary and secondary amines to produce selenoureas, which are used in nucleic acid sequencing and spectroscopy (Boccanfuso et al., 1989).

  • Electrolyte Additives for Lithium-Ion Batteries

    Isocyanate compounds, including o-Tolyl isocyanate derivatives, show promising performance as electrolyte additives for lithium-ion batteries, with aromatic compounds showing better performance than linear compounds (Korepp et al., 2007).

  • Enhancing Performance of Cathode Materials

    P-toluenesulfonyl isocyanate (PTSI) is used to improve the electrochemical performance of cathode materials under high voltage conditions, enhancing discharge capacity retention and rate capability (Dong et al., 2017).

  • Chemical Synthesis and Catalysis

    The reaction of p-tolyl isocyanate with polycarbonate diol follows an autocatalyzed third-order kinetic model, providing important insights into the kinetics and mechanisms of chemical reactions (Eceiza et al., 1999).

Mechanism of Action

Safety and Hazards

O-Tolyl isocyanate is harmful if swallowed and fatal if inhaled . It causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

The future directions of o-Tolyl isocyanate research could involve the in situ formation of Low Molecular Weight Organogelator (LMWO) molecules in oil-on-water slicks through dual reactive precursor injection . This method could reduce the environmental impact of LMWOs, giving instantaneous gelation, even at low temperatures .

Biochemical Analysis

Biochemical Properties

o-Tolyl isocyanate, like other isocyanates, is known for its high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This reactivity allows it to interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

For instance, they can regulate transcription factors, signaling pathways, cell cycle, and apoptosis . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Isocyanates are electrophiles and are reactive towards a variety of nucleophiles including alcohols and amines . This suggests that this compound could potentially form urethane linkages when treated with an alcohol, or interact with amines to form urea/amide or thioamide derivatives

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is sensitive to moisture , which could potentially affect its stability and degradation over time.

Metabolic Pathways

Isocyanates are generally produced from amines by phosgenation , suggesting that this compound could be involved in similar pathways.

Properties

IUPAC Name

1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYMIYBJLRRIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052286
Record name 1-Isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-68-6
Record name 2-Methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyanato-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-tolyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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